molecular formula C20H30O B15143849 9-cis,13-cis-Retinol-d5

9-cis,13-cis-Retinol-d5

Cat. No.: B15143849
M. Wt: 291.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-NUBITBIDSA-N
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Description

9-cis,13-cis-Retinol-d5: is a deuterium-labeled analog of 9-cis,13-cis-Retinol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of retinoids, which are derivatives of vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis,13-cis-Retinol-d5 involves the deuteration of 9-cis,13-cis-Retinol. Deuteration is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 9-cis,13-cis-Retinol-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to retinoic acids.

    Reduction: Conversion back to retinol.

    Isomerization: Conversion between different cis and trans isomers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Isomerization: Catalysts like iodine (I2) or light exposure can induce isomerization.

Major Products:

Scientific Research Applications

Chemistry: 9-cis,13-cis-Retinol-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of retinoids in biological systems.

Biology: In biological research, it helps in studying the role of retinoids in cellular processes, including cell differentiation, proliferation, and apoptosis.

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.

Industry: In the pharmaceutical industry, it aids in the development of new retinoid-based therapies by providing insights into their metabolic stability and activity .

Mechanism of Action

9-cis,13-cis-Retinol-d5 exerts its effects by binding to retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to the transcription of target genes involved in various physiological processes such as vision, immune function, and skin health .

Comparison with Similar Compounds

  • 9-cis-Retinol
  • 13-cis-Retinol
  • All-trans-Retinol

Uniqueness: The deuterium labeling in 9-cis,13-cis-Retinol-d5 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C20H30O

Molecular Weight

291.5 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2

InChI Key

FPIPGXGPPPQFEQ-NUBITBIDSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\CO)/C)\C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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